molecular formula C12H10ClNO4S B3050878 {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid CAS No. 293765-97-6

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid

Cat. No.: B3050878
CAS No.: 293765-97-6
M. Wt: 299.73 g/mol
InChI Key: VJQIELFQBSTLSN-UHFFFAOYSA-N
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Description

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid is a sulfur-containing acetic acid derivative with a pyrrolidin-2,5-dione (succinimide-like) core substituted at position 1 with a 4-chlorophenyl group and at position 3 with a thioether-linked acetic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for studying biological interactions, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S/c13-7-1-3-8(4-2-7)14-10(15)5-9(12(14)18)19-6-11(16)17/h1-4,9H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQIELFQBSTLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385161
Record name {[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]THIO}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293765-97-6
Record name {[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]THIO}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, where a chlorophenyl derivative is reacted with a dioxopyrrolidin precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 7)
  • Core Structure: Triazinoindole ring system linked to a thioacetamide group.
  • Key Features: The 4-chlorophenyl group is attached via an amide bond instead of a pyrrolidinedione core. Synthesized via coupling of 2-((5-methyl-5H-triazinoindol-3-yl)thio)acetic acid with 4-chloroaniline, yielding 31% after purification .
  • Lower synthetic yield (31%) suggests challenges in stability or reactivity compared to simpler thioacetic acid derivatives.
(RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Ethyl Ester (Cetirizine Ethyl Ester)
  • Core Structure : Piperazine ring with ethoxy-linked acetic acid ester and a 4-chlorophenyl-benzhydryl group .
  • Key Features :
    • Ethoxy spacer increases flexibility and solubility compared to a direct thioether linkage.
    • Piperazine moiety introduces basicity, enhancing interaction with charged biological targets (e.g., histamine receptors).
  • Ethyl ester prodrug design improves bioavailability, a feature absent in the target compound.
2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic Acid
  • Core Structure : Thioacetic acid linked to a 4-chloro-2,5-dimethylphenyl group .
  • Key Features: Additional methyl groups on the phenyl ring increase lipophilicity (logP) compared to the target compound.
  • Comparison :
    • The dimethyl substitution may hinder steric interactions in binding pockets compared to the unsubstituted 4-chlorophenyl group in the target compound.
    • Higher lipophilicity could reduce aqueous solubility, impacting formulation strategies.

Key Differentiators

Pyrrolidinedione Core: Unlike triazinoindole (Compound 7) or piperazine (Cetirizine), the target’s cyclic ketone structure may participate in keto-enol tautomerism, affecting electron distribution and binding dynamics.

Thioether Linkage : Provides stability compared to ethoxy spacers while allowing nucleophilic reactivity absent in Cetirizine derivatives.

Substituent Effects : The unsubstituted 4-chlorophenyl group balances lipophilicity and steric bulk, contrasting with the dimethylphenyl group in ’s compound.

Biological Activity

The compound {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid (CAS Number: 293765-97-6) is a synthetic organic molecule notable for its unique structure, which includes a pyrrolidine ring and a chlorophenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C12H10ClNO4SC_{12}H_{10}ClNO_4S. The structural representation can be summarized as follows:

Structure C12H10ClNO4S\text{Structure }\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent introduction of the chlorophenyl and thio groups. The general synthetic route can be outlined as follows:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Chlorophenyl Group Introduction : Nucleophilic substitution reactions are employed to attach the chlorophenyl moiety.
  • Thioether Formation : Reaction with thiol reagents introduces the thio group.
  • Acetic Acid Coupling : Final coupling with acetic acid derivatives under specific conditions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. The thio group is often implicated in enhancing these activities through mechanisms such as disruption of microbial cell membranes or inhibition of essential enzymes.
  • Antioxidant Properties : The presence of the chlorophenyl group may contribute to antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry demonstrated that thiazolidine derivatives, structurally related to this compound, exhibited potent activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : Research indicated that derivatives with similar functional groups showed selective cytotoxicity towards human cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction pathways .
  • Mechanistic Insights : Investigations into the mechanism revealed that compounds containing thioether linkages could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Comparative Analysis

To better understand the potential applications and efficacy of this compound, a comparison with other related compounds is presented in Table 1.

Compound NameStructureAntimicrobial ActivityCytotoxicity
Compound AStructure AModerateHigh
Compound BStructure BHighModerate
This compoundC12H10ClNO4SC_{12}H_{10}ClNO_4SHighPotential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid
Reactant of Route 2
Reactant of Route 2
{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.